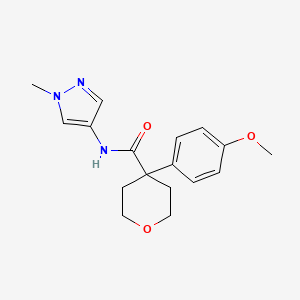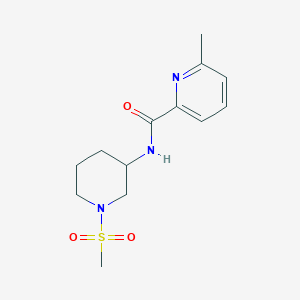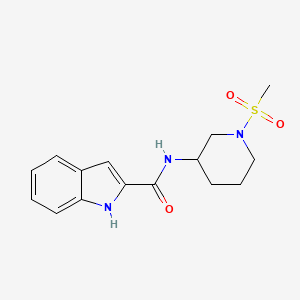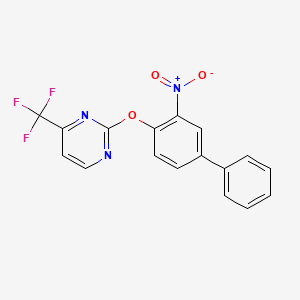
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine involves its binding to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This compound has been shown to selectively inhibit the activity of conventional PKC isoforms (α, β, and γ) and novel PKC isoforms (δ, ε, η, and θ) but has little effect on atypical PKC isoforms (ζ and ι/λ).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine is its high potency and selectivity for PKC isoforms. This compound has been shown to inhibit PKC activity at nanomolar concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects. Therefore, it is essential to use appropriate controls and concentrations when using this compound in experiments.
Zukünftige Richtungen
There are many future directions for the use of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine in scientific research. One potential area of research is the development of this compound analogs with improved solubility and selectivity for specific PKC isoforms. Another area of research is the use of this compound in combination with other anti-cancer agents to enhance their efficacy. Additionally, this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Overall, this compound has significant potential as a tool for studying the role of PKC in various cellular processes and as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine involves the reaction of 2-nitro-4-phenylphenol with trifluoromethylpyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound. The purity of this compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that are involved in the regulation of multiple signaling pathways. This compound has been shown to inhibit the activity of PKC in vitro and in vivo, making it an essential tool for studying the role of PKC in cellular signaling.
Eigenschaften
IUPAC Name |
2-(2-nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3/c18-17(19,20)15-8-9-21-16(22-15)26-14-7-6-12(10-13(14)23(24)25)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRDDMDWLYOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=NC=CC(=N3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-phenylacetyl)-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533060.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
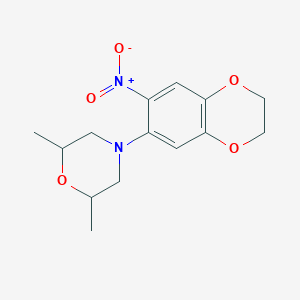
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
